

## Application of Cefcapene Pivoxil Hydrochloride Hydrate in Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed to its active form, cefcapene, after absorption.[1] This document provides detailed application notes and protocols for the use of Cefcapene Pivoxil Hydrochloride Hydrate in pediatric research, with a focus on its clinical efficacy, pharmacokinetics, and safety profile in this population. Cefcapene exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2][3] In Japan, it is approved for the treatment of a variety of pediatric infections, including skin and soft tissue infections, respiratory tract infections, urinary tract infections, and otolaryngological infections. [2][3]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from pediatric studies involving **Cefcapene Pivoxil Hydrochloride Hydrate**.

Table 1: Clinical Efficacy in Pediatric Respiratory Tract Infections[4][5][6]



| Infection Type                 | Clinical Response Rate (%) |
|--------------------------------|----------------------------|
| Pharyngitis/Laryngopharyngitis | 100                        |
| Acute Bronchitis               | 84.6                       |
| Tonsillitis                    | 100                        |
| Pneumonia                      | 100                        |
| Overall                        | 95.8                       |

Table 2: Bacteriological Eradication Rates in Pediatric Respiratory Tract Infections[4][5][6]

| Pathogen                 | Eradication Rate (%) |
|--------------------------|----------------------|
| Haemophilus influenzae   | 73.8                 |
| Streptococcus pyogenes   | 73.8                 |
| Moraxella catarrhalis    | 73.8                 |
| Streptococcus pneumoniae | 73.8                 |
| Overall                  | 73.8                 |

Table 3: Pharmacokinetic Parameters (Simulated) in Pediatric Patients[4][5]

| Parameter                               | Value                      |
|-----------------------------------------|----------------------------|
| Dosing Regimen                          | 3 mg/kg, three times daily |
| PK/PD Breakpoint (Time above MIC > 40%) | 0.27 μg/mL                 |

Table 4: Comparative Efficacy in Pediatric Group A Streptococcal Pharyngitis[7]



| Treatment Group<br>(Duration) | Bacteriological<br>Eradication Rate<br>(%) | Clinical Cure Rate<br>(%) | Relapse Rate (%) |
|-------------------------------|--------------------------------------------|---------------------------|------------------|
| Cefcapene Pivoxil (5 days)    | 93.8                                       | 100                       | 1.3              |
| Cefcapene Pivoxil (10 days)   | 96.2                                       | 100                       | 4.0              |
| Amoxicillin (10 days)         | 91.7                                       | 100                       | 2.9              |

#### Table 5: Incidence of Adverse Drug Reactions in a Comparative Study[8]

| Adverse Reaction    | Cefcapene Pivoxil (%) | Cefdinir (%) |
|---------------------|-----------------------|--------------|
| Soft Stool/Diarrhea | 14-32                 | 12-18        |

## **Experimental Protocols**

## Protocol 1: Assessment of Clinical Efficacy in Pediatric Respiratory Tract Infections

- 1. Study Design: A prospective, open-label, non-comparative study.
- 2. Patient Population:
- Inclusion Criteria: Male and female pediatric patients (e.g., 6 months to 12 years of age) with a clinical diagnosis of a bacterial respiratory tract infection (e.g., pharyngitis, tonsillitis, acute bronchitis, pneumonia). Evidence of bacterial infection may be based on clinical signs and symptoms and, where appropriate, supported by laboratory tests (e.g., rapid antigen detection test for Streptococcus pyogenes).
- Exclusion Criteria: Known hypersensitivity to cephalosporins, history of severe allergic reactions to other beta-lactam antibiotics, severe underlying disease, or concurrent use of other antibiotics.
- 3. Investigational Drug and Dosing:



- Cefcapene Pivoxil Hydrochloride Hydrate fine granules for pediatric use.
- Dosage: 3 mg (potency) per kilogram of body weight, administered orally three times a day after meals.[2][3]

#### 4. Efficacy Assessments:

- Clinical Assessment: Performed at baseline, during treatment, and at a follow-up visit.
   Clinical signs and symptoms (e.g., fever, cough, sore throat, tonsillar swelling/exudate) are scored on a standardized scale. Clinical cure is defined as the complete resolution of signs and symptoms of infection.
- Bacteriological Assessment: Nasopharyngeal or throat swabs are collected at baseline and at the end of treatment for culture and identification of the causative pathogen(s).
   Bacteriological eradication is defined as the absence of the baseline pathogen in the posttreatment culture.

#### 5. Statistical Analysis:

- Clinical efficacy and bacteriological eradication rates are calculated as percentages with 95% confidence intervals.
- Subgroup analyses may be performed based on age, specific diagnosis, and causative pathogen.

## Protocol 2: Pharmacokinetic Study in a Pediatric Population

1. Study Design: A single-dose, open-label pharmacokinetic study.

#### 2. Patient Population:

- Inclusion Criteria: Male and female pediatric patients requiring antibiotic therapy for a mild to
  moderate infection, for whom Cefcapene Pivoxil Hydrochloride Hydrate is considered an
  appropriate treatment. Age range, for example, 2 to 12 years. Written informed consent from
  a parent or legal guardian.
- Exclusion Criteria: History of significant renal, hepatic, or gastrointestinal disease. Use of any medication known to interact with cephalosporins.
- 3. Drug Administration and Sample Collection:



- A single oral dose of Cefcapene Pivoxil Hydrochloride Hydrate (e.g., 3 mg/kg) is administered to fasting subjects.
- Blood samples (e.g., 2-3 mL) are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
- Plasma is separated by centrifugation and stored at -80°C until analysis.

#### 4. Bioanalytical Method:

- Plasma concentrations of the active metabolite, cefcapene, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- Sample Preparation: Protein precipitation with methanol.
- Chromatography: C18 column with a mobile phase of methanol and ammonium acetate buffer.[2]
- Detection: Triple quadrupole mass spectrometer in negative electron spray ionization (ESI) mode using multiple reaction monitoring (MRM).

#### 5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t1/2)
- Population pharmacokinetic modeling may also be employed to identify covariates influencing drug disposition.

# Visualizations Signaling Pathway and Experimental Workflows



Click to download full resolution via product page



Caption: Mechanism of Cefcapene Action.



Click to download full resolution via product page

Caption: Pediatric Clinical Efficacy Study Workflow.





Click to download full resolution via product page

Caption: Carnitine Deficiency Risk Pathway.

## **Safety Considerations in Pediatric Research**



The most commonly reported adverse reactions to **Cefcapene Pivoxil Hydrochloride Hydrate** in pediatric patients include gastrointestinal symptoms such as diarrhea and abdominal pain, as well as skin rashes.

A significant safety concern, particularly in the pediatric population, is the risk of hypocarnitinemia and associated hypoglycemia.[9] The pivoxil moiety of the prodrug is metabolized to pivalic acid, which is excreted in the urine as pivaloyl-carnitine. This process can lead to a depletion of carnitine stores, which is of particular concern in young children who have lower baseline carnitine levels.[10] Therefore, careful monitoring for signs of hypoglycemia (e.g., jitteriness, restlessness, vomiting) is warranted, especially in infants and young children with decreased food intake.[9] Long-term or repeated use in this population should be approached with caution.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical trials on pediatric lower-respiratory-tract infection: results and comments with cefetamet pivoxil PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. [PK/PD breakpoints and clinical/bacteriological effects of cefcapene pivoxil fine granules for children at free drug concentrations in pediatric patients with respiratory infection] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Recent analytical methods for cephalosporins in biological fluids PMC [pmc.ncbi.nlm.nih.gov]
- 9. childrensmercy.org [childrensmercy.org]



- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Cefcapene Pivoxil Hydrochloride Hydrate in Pediatric Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b211295#application-of-cefcapene-pivoxilhydrochloride-hydrate-in-pediatric-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com